molecular formula C21H27N3O3 B1668044 Bulaquine CAS No. 79781-00-3

Bulaquine

Cat. No. B1668044
CAS RN: 79781-00-3
M. Wt: 369.5 g/mol
InChI Key: ADCOUXIGWFEYJP-SDXDJHTJSA-N
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Description

Bulaquine, also known as Elubaquine, is a primaquine pro-drug and an anti-malarial agent . It was developed by the Central Drug Research Institute in Lucknow . Bulaquine is marketed under the name Aablaquin . It is an effective anti-malarial drug and is a similar compound to Primaquine . Bulaquine affects multiple metabolic pathways and has inhibitory effects on Plasmodium cynomolgi infections .


Synthesis Analysis

Bulaquine is an enamine analogue of primaquine and a relatively new derivative of 8-aminioquinoline . It was synthesized at the Central Drug Research Institute in Lucknow, India .


Molecular Structure Analysis

The molecular formula of Bulaquine is C21H27N3O3 . Its average mass is 369.457 Da and its mono-isotopic mass is 369.205231 Da .


Chemical Reactions Analysis

High-performance liquid chromatography (HPLC) methods have been developed and validated for the simultaneous determination of Bulaquine and its metabolite primaquine in biological samples .


Physical And Chemical Properties Analysis

Bulaquine has a density of 1.2±0.1 g/cm3, a boiling point of 616.7±55.0 °C at 760 mmHg, and a flash point of 326.8±31.5 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Antimalarial Therapy

Bulaquine, a quinoline derivative, has been extensively studied for its antimalarial properties. It is particularly effective against Plasmodium vivax , a common cause of malaria in Asia and Latin America . The compound has been shown to be effective in clearing the liver stage of the parasite, which is crucial for preventing relapses .

Anticancer Research

Recent studies have indicated that quinoline derivatives like Bulaquine can bind selectively to the Estrogen receptor β . This property is being explored for potential therapeutic applications in cancer treatment, particularly in hormone-responsive cancers.

Green Chemistry

Bulaquine synthesis has been part of a broader movement towards green chemistry. Researchers are developing new methods to synthesize quinoline compounds like Bulaquine using environmentally friendly approaches, such as microwave synthesis and solvent-free reactions . This not only reduces the environmental impact but also improves the safety profile of the synthesis process.

Pharmacokinetics

Understanding the pharmacokinetics of Bulaquine is essential for its application in therapeutic settings. Studies have been conducted to determine the levels of Bulaquine and its major metabolite, primaquine, in animal models. These studies help in optimizing dosage and administration routes for better efficacy and reduced toxicity .

Drug Development

Bulaquine’s role as a pharmacophore makes it a valuable template in drug development. Its structure is being used to develop new drugs with improved efficacy and safety profiles. The compound’s versatility allows for the creation of a wide range of derivatives with potential therapeutic applications .

In Vitro Studies

The effects of Aablaquine on the in vitro invasion of Plasmodium berghei and the intracellular growth of the parasite have been studied. These studies are crucial for understanding the drug’s mechanism of action and for developing more effective antimalarial strategies .

Analytical Chemistry

Bulaquine is also used in analytical studies to develop assays for the detection and quantification of antimalarial agents. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been established for this purpose, contributing to quality control and stability studies of antimalarial drugs .

Therapeutic Potential Exploration

The therapeutic potential of Bulaquine extends beyond its antimalarial activity. Its efficacy in various biological systems is being explored, which may lead to the discovery of novel treatments for a range of diseases. The compound’s bioactivity spectrum makes it a promising candidate for future medicinal applications .

properties

IUPAC Name

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOUXIGWFEYJP-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bulaquine

CAS RN

79781-00-3
Record name Bulaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BULAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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